DMTr-TNA-5MeU-amidite
Description
Overview of Synthetic Genetic Polymers (Xenonucleic Acids, XNAs) and Their Significance in Expanding Genetic Repertoire
Xeno Nucleic Acids (XNAs) are synthetic analogues of DNA and RNA, distinguished by their modified sugar, base, or backbone components. wikipedia.org This structural dissimilarity from natural nucleic acids endows them with unique properties, making them "xeno" or "strange" in a biological context. trilinkbiotech.com The primary goal of XNA research is to create genetic polymers that can store and transmit genetic information, much like their natural counterparts, but with expanded chemical functionalities. wikipedia.orgencyclopedia.pub
The significance of XNAs lies in their potential to overcome the limitations of the four-letter genetic alphabet of DNA. wikipedia.org By introducing novel building blocks, scientists can create synthetic genetic systems with enhanced properties, such as resistance to nuclease degradation. wikipedia.orgamericanpharmaceuticalreview.com This resistance stems from the altered chemical structure that is not recognized by naturally occurring cellular enzymes. wikipedia.org The ability to synthesize and replicate these artificial polymers opens up possibilities for various applications in biotechnology, molecular medicine, and synthetic biology. nih.govoup.com Furthermore, the study of XNAs, a field known as xenobiology, provides insights into the fundamental requirements for heredity and evolution, questioning whether DNA and RNA are the only molecules capable of supporting life. wikipedia.orgh1.co
Historical Context and Rationale for α-L-Threose Nucleic Acid (TNA) Exploration as a Prebiotic RNA Analog
The exploration of α-L-Threose Nucleic Acid (TNA) emerged from the quest to understand the chemical origins of RNA and the "RNA world" hypothesis, which posits that RNA was the primary genetic material before DNA. researchgate.netnih.gov In the early 2000s, Albert Eschenmoser and his team synthesized TNA as part of a systematic investigation into potential RNA precursors. wikipedia.orgamericanpharmaceuticalreview.comresearchgate.net
The rationale for investigating TNA as a prebiotic RNA analog is rooted in its chemical simplicity. researchgate.netacs.org TNA is derived from threose, a four-carbon sugar, which is structurally simpler than the five-carbon ribose found in RNA. wikipedia.orgoup.com Plausible prebiotic synthesis pathways for threose have been proposed, suggesting it could have been more readily available on early Earth. researchgate.netoup.com A key finding that bolstered interest in TNA was its ability to form stable Watson-Crick base pairs with itself, as well as with complementary strands of DNA and RNA, demonstrating its capacity for informational base pairing. trilinkbiotech.comresearchgate.netresearchgate.net This ability to exchange genetic information with RNA makes it a compelling candidate for a transitional genetic system in the early stages of life. nih.govacs.org
Structural Distinctions of the TNA Backbone (3′→2′ Phosphodiester Linkage) Compared to Canonical Nucleic Acids
The defining structural feature of TNA is its unique backbone. Unlike DNA and RNA, which have a sugar-phosphate backbone formed by 3′ to 5′ phosphodiester bonds, TNA features a 3′→2′ phosphodiester linkage. numberanalytics.comwikipedia.orgbiosyn.com This means the phosphate (B84403) group connects the 3' carbon of one threose sugar to the 2' carbon of the next. rsc.org
This altered connectivity results in a backbone repeat unit that is one atom shorter than that of DNA and RNA. oup.comosti.govnih.gov Despite this significant structural difference, TNA can still form stable, right-handed antiparallel double helices. nih.govosti.gov The threose sugar in the TNA backbone adopts a C4'-exo conformation, which allows the 2'- and 3'-substituents to be oriented in a way that accommodates the shorter backbone. nih.gov This unique structural arrangement is also responsible for TNA's remarkable resistance to degradation by nucleases, enzymes that typically break the phosphodiester bonds in DNA and RNA. wikipedia.orgamericanpharmaceuticalreview.com
| Feature | DNA/RNA | TNA |
| Sugar | Deoxyribose/Ribose (5-carbon) | Threose (4-carbon) |
| Phosphodiester Linkage | 3' → 5' | 3' → 2' |
| Backbone Repeat Unit | 6 atoms | 5 atoms |
| Nuclease Resistance | Susceptible | Resistant |
Significance of Base Modifications in XNAs, with Specific Focus on 5-Methyluridine (B1664183) (5MeU) in TNA Chemistry
Base modifications are crucial in both natural and synthetic nucleic acids for expanding their functional and structural diversity. nih.govspringernature.com In the context of XNAs, modifying the nucleobases can confer beneficial properties such as increased stability and specific recognition capabilities. springernature.comchemimpex.com
5-Methyluridine (m5U), also known as ribothymidine, is a modified pyrimidine (B1678525) nucleoside where a methyl group is attached to the 5th position of the uracil (B121893) base. medchemexpress.comwikipedia.org In natural systems, m5U is a common modification in tRNA, where it contributes to the structural stability of the molecule. medchemexpress.comwikipedia.org
In TNA chemistry, the incorporation of 5-Methyluridine is significant for several reasons. The synthesis of TNA oligonucleotides often utilizes phosphoramidite (B1245037) chemistry, a standard method for solid-phase synthesis. wikipedia.orgwpmucdn.com The building block for incorporating 5MeU into a TNA strand is a phosphoramidite monomer, specifically DMTr-TNA-5MeU-amidite. medchemexpress.commedchemexpress.combroadpharm.com This monomer allows for the precise, site-specific introduction of 5MeU during the automated synthesis of TNA oligonucleotides. wpmucdn.com The presence of the 5-methyl group can enhance the thermal stability of the resulting TNA duplexes and can influence the binding affinity and specificity of TNA-based aptamers or other functional molecules. chemimpex.com The development of such modified TNA monomers is a critical step towards creating XNA molecules with tailored properties for various applications in diagnostics and therapeutics. wikipedia.orgrsc.org
Structure
2D Structure
Properties
Molecular Formula |
C39H47N4O8P |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35?,37+,52?/m0/s1 |
InChI Key |
CEPXSVFEFKTSLF-CZEFHYMUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Chemical Synthesis of Dmtr Tna 5meu Amidite and Oligomeric Threomers
Advanced Methodologies for the Synthesis of α-L-Threofuranosyl Nucleoside Precursors
The journey to DMTr-TNA-5MeU-amidite begins with the synthesis of its core α-L-threofuranosyl nucleoside precursor. The most established and optimized methods trace back to the work of Eschenmoser. synoligo.com
A widely adopted strategy commences with the readily available and inexpensive L-ascorbic acid (Vitamin C). wpmucdn.comwpmucdn.com An optimized, scalable protocol has been developed to produce multi-gram quantities of TNA nucleosides through a sequence of ten chemical transformations. wpmucdn.comresearchgate.net This process is designed to maximize yield and throughput by minimizing laborious purification steps, relying instead on three crystallization steps and a single chromatographic purification. wpmucdn.com
The key stages of a representative synthesis are outlined below:
L-Threonolactone Formation : The synthesis begins with the conversion of L-ascorbic acid to L-threonolactone, a key intermediate. wpmucdn.com
Sugar Protection : The threose sugar moiety undergoes a series of protection steps to ensure regioselectivity in subsequent reactions. This typically involves the use of protecting groups like benzoyl (Bz) and tert-butyldiphenylsilyl (TBDPS). wpmucdn.comoup.com
Glycosylation : The crucial carbon-nitrogen bond between the threose sugar and the nucleobase (in this case, 5-methyluracil or thymine) is formed via a Vorbrüggen-Hilbert-Johnson glycosylation reaction. wpmucdn.comnih.gov This involves reacting a protected universal glycosyl donor with the silylated nucleobase. wpmucdn.comoup.com
Deprotection : Selective removal of sugar-protecting groups yields the final α-L-threofuranosyl nucleoside, which serves as the immediate precursor for phosphoramidite (B1245037) synthesis. wpmucdn.com
A novel synthetic route has also been developed for 2'-amino-modified TNA nucleosides, which utilizes a [4+2] cycloaddition reaction between a glycal and an azodicarboxylate, followed by direct nucleosidation. acs.org However, for standard TNA monomers, the pathway originating from L-ascorbic acid remains the predominant method.
Optimization of this compound Formation and Characterization
With the α-L-threofuranosyl-thymine nucleoside in hand, the next phase involves its conversion into the phosphoramidite building block required for automated solid-phase synthesis. This conversion involves two primary steps: tritylation and phosphitylation. synoligo.com
Tritylation : The 3'-hydroxyl group of the threofuranosyl nucleoside is protected with a 4,4'-dimethoxytrityl (DMTr) group. This acid-labile group is essential for solid-phase synthesis, as it allows for monitoring of coupling efficiency and provides a handle for purification. The reaction typically involves reacting the nucleoside with DMT-Chloride (DMT-Cl) in anhydrous pyridine. wpmucdn.com
Phosphitylation : The final step is the introduction of the phosphoramidite moiety at the 2'-hydroxyl position. The 3'-O-DMTr protected nucleoside is reacted with a phosphitylating agent, most commonly 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). nih.govtandfonline.com This reaction yields the target compound, this compound (which is chemically equivalent to DMTr-TNA-T-amidite).
The synthesis of guanosine (B1672433) TNA phosphoramidite has highlighted challenges related to protecting groups, such as the diphenylcarbamoyl (DPC) group, which can affect solubility and reaction efficiency. tandfonline.com While specific to guanine (B1146940), these findings underscore the importance of optimizing protecting group strategies for each nucleobase to ensure high yields and purity of the final phosphoramidite monomer.
Table 1: Key Synthesis Stages from Nucleoside to Phosphoramidite
| Stage | Reaction | Key Reagents | Product |
|---|---|---|---|
| Tritylation | Protection of the 3'-hydroxyl group | DMTr-Chloride, Pyridine | 3'-O-DMTr-α-L-threofuranosyl-thymine |
| Phosphitylation | Introduction of the phosphoramidite moiety at the 2'-hydroxyl group | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | this compound |
This interactive table summarizes the final steps in the formation of the phosphoramidite monomer.
Strategies for Solid-Phase Oligonucleotide Synthesis Incorporating this compound
The incorporation of this compound into growing oligonucleotide chains is accomplished using automated solid-phase synthesis on standard DNA synthesizers. wikipedia.orgwpmucdn.comnih.gov The process utilizes the well-established β-cyanoethyl phosphoramidite chemistry cycle. nih.govosti.gov
The synthesis cycle consists of four main steps:
De-blocking (Detritylation) : The DMTr group on the 5'-end of the solid-support-bound nucleotide is removed with acid.
Coupling : The this compound, dissolved in acetonitrile, is activated and coupled to the free hydroxyl group of the growing chain. synoligo.com
Capping : Any unreacted hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences).
Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
To ensure high yields and purity when incorporating TNA monomers, synthesis protocols are often optimized. synoligo.com These optimizations can include increasing the coupling time; for instance, a 5-minute coupling step has been used in studies to evaluate the efficiency of TNA monomer incorporation. tandfonline.com Additionally, the frequency of de-blocking and coupling reactions may be increased to drive the reactions to completion. synoligo.com After the full-length sequence is synthesized, the oligonucleotide is cleaved from the solid support and the protecting groups are removed, typically with aqueous ammonium (B1175870) hydroxide. nih.govoup.com
Post-Synthesis Purification and Analytical Methodologies for TNA-5MeU-Containing Oligonucleotides
Following synthesis and deprotection, the crude oligonucleotide product is a mixture containing the full-length product, truncated sequences, and residual chemical impurities. generi-biotech.com Purification is therefore a critical step to isolate the desired TNA-containing oligonucleotide. The choice of purification method depends on the length of the oligonucleotide and the purity required for the intended application. labcluster.comidtdna.com
Common purification techniques include:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a widely used and highly effective method for purifying oligonucleotides, including those containing TNA modifications. oup.comoligofastx.com Separation is based on the hydrophobicity of the molecules. oligofastx.com It is particularly effective for purifying oligonucleotides containing hydrophobic modifications. labcluster.comox.ac.uk C18 is a common stationary phase for this purpose. synoligo.com
Polyacrylamide Gel Electrophoresis (PAGE) : PAGE offers high-resolution separation based on size and charge, yielding very high purity products (95-99%). labcluster.comoligofastx.com It is especially useful for separating longer oligonucleotides. oligofastx.com
Oligonucleotide Purification Cartridge (OPC) : This method provides a good level of purity by removing most truncated sequences and chemical impurities and is suitable for many standard applications. oup.comgeneri-biotech.com
Table 2: Comparison of Purification Methods for TNA Oligonucleotides
| Method | Principle of Separation | Typical Purity | Best Suited For |
|---|---|---|---|
| RP-HPLC | Hydrophobicity | 90-95% oligofastx.com | Modified and unmodified oligos up to ~50 bases. labcluster.comoligofastx.com |
| PAGE | Size and Charge | >95% labcluster.com | High-purity applications, longer oligos (>50 bases). oligofastx.com |
| OPC | Hydrophobicity | Good | Standard applications, removal of shorter chains. generi-biotech.com |
This interactive table compares common methods for purifying synthetic oligonucleotides.
Once purified, the integrity and molecular weight of the TNA-5MeU-containing oligonucleotides are confirmed using analytical techniques. The most common methods are:
Mass Spectrometry (MS) : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is routinely used to confirm the molecular weight of the synthesized TNA oligonucleotides. synoligo.comnih.gov High-resolution mass spectrometry can provide exact mass measurements, allowing for the calculation of sum formulae. uni-rostock.deoup.com
Denaturing PAGE : This technique can be used to assess the purity and confirm the length of the oligonucleotide strands. nih.gov
High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is used to determine the purity of the final product. oup.com
These rigorous synthesis, purification, and analysis strategies ensure the production of high-quality TNA-containing oligonucleotides for a variety of research applications.
Structural and Biophysical Characterization of Tna 5meu Containing Oligonucleotides
Duplex Formation and Hybridization Properties with Canonical Nucleic Acids (DNA, RNA)
Threose Nucleic Acid (TNA) oligonucleotides, including those containing 5-methyluridine (B1664183) (5MeU), demonstrate a remarkable ability to form stable, antiparallel Watson-Crick duplexes with themselves and, critically, with complementary strands of natural DNA and RNA. nih.govresearchgate.net This cross-pairing capability is a key feature of TNA, despite its unnatural α-L-threofuranosyl backbone being one atom shorter than the pentose (B10789219) rings of DNA and RNA. nih.govresearchgate.net
Research indicates that TNA hybridizes more favorably with RNA than with DNA. nih.gov Structural studies reveal that when TNA pairs with either DNA or RNA, it tends to enforce an A-like helical geometry upon the resulting heteroduplex. nih.gov While RNA readily adopts an A-form helix, DNA is typically found in a B-form conformation. The energetic cost of forcing DNA into an A-like geometry is believed to contribute to the lower thermodynamic stability of TNA:DNA duplexes compared to TNA:RNA duplexes. nih.govresearchgate.net
The stability of TNA:DNA heteroduplexes is significantly influenced by sequence composition, particularly the purine (B94841) content of the TNA strand. nsf.govnih.gov Studies on various TNA:DNA duplexes have shown that a high purine content in the TNA strand leads to greater duplex stability, with melting temperatures (Tm) often exceeding those of the equivalent DNA:DNA or RNA:DNA duplexes. nih.govresearchgate.net Conversely, TNA strands with low purine content (and thus high pyrimidine (B1678525) content) form less stable duplexes with DNA, exhibiting Tm values that can be several degrees lower than their natural counterparts. nih.govresearchgate.net This suggests that purine-rich TNA sequences are better able to pre-organize for binding and stacking within the A-form helical constraint imposed by the TNA backbone. nih.gov
Nuclear Magnetic Resonance (NMR) studies have provided further insight into these heteroduplexes, revealing asymmetric fraying (breathing) at the ends of TNA:DNA duplexes, a dynamic behavior different from the more symmetrical fraying observed in natural nucleic acid duplexes. nih.govnsf.gov
| Duplex Type | Sequence Context | Reported Tm (°C) | Key Observation |
|---|---|---|---|
| TNA:DNA | High Purine Content in TNA Strand | Higher than DNA:DNA | High purine content in TNA significantly stabilizes the heteroduplex. nih.gov |
| TNA:DNA | Low Purine Content in TNA Strand | ~5°C Lower than DNA:DNA | Low purine content in TNA destabilizes the heteroduplex. nih.gov |
| TNA:RNA | Mixed Sequence | Generally Higher than TNA:DNA | TNA shows a thermodynamic preference for pairing with RNA. nih.gov |
| DNA:DNA | Reference Sequence | Baseline | Standard B-form duplex stability. nih.gov |
| RNA:RNA | Reference Sequence | Higher than DNA:DNA | Standard A-form duplex stability. nsf.gov |
Investigation of Self-Pairing and Higher-Order Structure Formation by TNA-5MeU Sequences
Beyond standard duplex formation, certain nucleic acid sequences can fold into complex three-dimensional shapes known as higher-order structures. One of the most studied of these is the G-quadruplex (G4), a four-stranded structure formed by guanine-rich sequences. mdpi.com These structures are stabilized by stacked G-quartets, which are square planar arrays of four guanine (B1146940) bases. mdpi.comglenresearch.com
The potential for TNA oligonucleotides to form such structures has been explored. Research has indicated that TNA is capable of forming G-quadruplexes, expanding its structural repertoire beyond simple duplexes. researchgate.net This capability is significant, as G-quadruplexes in natural DNA are implicated in various biological processes. nih.govyoutube.com The inherent stability and nuclease resistance of the TNA backbone could make TNA-based G-quadruplexes particularly robust.
Conformational Analysis of the α-L-Threofuranosyl Backbone in Modified Oligonucleotides
The unique biophysical properties of TNA stem directly from the distinct geometry of its α-L-threofuranosyl sugar-phosphate backbone. nih.gov Unlike the C2'-endo or C3'-endo sugar puckers commonly found in DNA and RNA, the four-carbon threose sugar in TNA consistently adopts a C4'-exo pucker. nih.govresearchgate.netvanderbilt.eduescholarship.org This specific conformation places the 2'- and 3'-substituents (to which the phosphodiester linkages are attached) in a quasi-trans-diaxial orientation. nih.govvanderbilt.eduresearchgate.net
Influence of the 5-Methyluridine Modification on TNA Duplex Stability and Inter-Strand Recognition
The 5-methyluridine (5MeU) modification, which is equivalent to thymidine (B127349) (T) in DNA, is known to have a significant impact on the stability of natural nucleic acid duplexes. The methyl group, located in the major groove of the duplex, enhances stability through several mechanisms. These include favorable hydrophobic and van der Waals interactions with neighboring residues and improved base stacking. The presence of the 5-methyl group can also influence the hydration patterns in the major groove, contributing to duplex stabilization.
While direct, extensive thermodynamic studies on TNA duplexes specifically containing 5MeU are not widely reported, the fundamental principles of this modification are expected to apply to the TNA scaffold. Given that TNA forms standard Watson-Crick base pairs and engages in base stacking, the introduction of a 5-methyl group on a uracil (B121893) base is anticipated to increase the thermal stability of a TNA:TNA or TNA:RNA duplex. In TNA:DNA duplexes, the TNA-5MeU would pair with adenine, and a stabilizing effect is also predicted.
In a study involving small interfering RNAs (siRNAs), a TNA modification was found to mitigate off-target effects, a phenomenon attributed to a decrease in thermodynamic binding affinity relative to a 2'-O-methyl modification at the same position. nih.govescholarship.org This highlights that while the TNA backbone itself is stabilizing, the interplay with other modifications can be complex and context-dependent. Therefore, the net effect of a 5MeU modification in TNA would be a combination of the inherent properties of the TNA backbone and the specific stabilizing contribution of the 5-methyl group.
Assessment of TNA-5MeU Oligonucleotide Stability Under Diverse In Vitro Conditions (e.g., Acid-Mediated Degradation, Nuclease Resistance)
A defining characteristic of the TNA backbone is its exceptional stability against enzymatic degradation. synoligo.com Unmodified DNA and, especially, RNA are rapidly broken down in biological media by nucleases. genelink.com The altered 3'→2' phosphodiester linkage and the unnatural threose sugar make the TNA backbone a poor substrate for the nucleases that have evolved to recognize natural nucleic acids. synoligo.comwikipedia.org
Studies have demonstrated that TNA oligonucleotides are remarkably resistant to degradation by various nucleases, including snake venom phosphodiesterase (a 3'-exonuclease). synoligo.com In some experiments, TNA has remained stable for up to seven days of incubation with this enzyme at 37°C. synoligo.com This high level of nuclease resistance is a primary driver for its investigation in therapeutic applications like antisense and aptamers. nih.govnih.govescholarship.org
In addition to enzymatic stability, TNA also exhibits enhanced chemical stability. It has been reported to show excellent resistance to acid-mediated degradation, a property not shared by DNA, which undergoes depurination in acidic conditions. synoligo.com This robustness under diverse in vitro conditions, combined with high stability during room temperature storage, underscores the potential of TNA-modified oligonucleotides for diagnostic and therapeutic development. synoligo.com The inclusion of a 5-methyluridine modification is not expected to negatively impact this backbone-conferred stability.
| Condition | Unmodified DNA/RNA | TNA Oligonucleotide | Reference |
|---|---|---|---|
| 3'-Exonuclease (e.g., SVPDE) | Rapidly Degraded | Highly Resistant synoligo.com | synoligo.com |
| Endonucleases | Susceptible | Highly Resistant | wikipedia.org |
| Acidic Conditions | Susceptible to Depurination (DNA) | Resistant to Degradation | synoligo.com |
| Human Plasma/Serum | Rapidly Degraded | Significantly Enhanced Stability | wuxiapptec.comnih.gov |
Enzymatic Recognition and Processing of Tna 5meu Containing Nucleic Acids
Polymerase-Mediated Synthesis and Replication of TNA-5MeU Sequences
The ability to enzymatically synthesize and replicate TNA is fundamental to its use in biotechnology and synthetic biology. wikipedia.orgrsc.org This process relies on polymerases capable of using a DNA template to synthesize a TNA strand (forward transcription) and, conversely, using a TNA template to synthesize a DNA strand (reverse transcription).
The initial steps toward establishing the heritability of TNA involved screening various DNA polymerases for their ability to synthesize DNA on a TNA template. nih.gov These early studies demonstrated that despite TNA's backbone being one atom shorter than DNA's, several polymerases exhibited a surprising capacity to copy short TNA sequences. nih.gov
Subsequent research has focused on engineering polymerases with enhanced efficiency and broader substrate scope. A notable success in this area is the directed evolution of an archaean replicative DNA polymerase from Thermococcus sp. 9°N, commercially known as Therminator DNA polymerase. nih.gov This engineered enzyme can effectively copy a DNA template into TNA. nih.gov Further studies have shown that engineered TNA polymerases can also recognize and incorporate TNA triphosphates (tNTPs) with modifications at the C-5 position of pyrimidines, which is directly relevant for the synthesis of TNA-5MeU sequences. researchgate.net The ability of these polymerases to incorporate modified bases expands the functional potential of TNA. researchgate.net
A significant challenge in the polymerase-mediated synthesis of a four-letter TNA alphabet was the occurrence of chain termination events, particularly with guanine (B1146940). nih.gov Research revealed that this termination was caused by tG:dG mispairing in the enzyme's active site. The issue was resolved by substituting guanine with the unnatural base analogue 7-deazaguanine (B613801) (7dG) in the DNA template, which prevents the formation of disruptive Hoogsteen base pairs and allows for the efficient synthesis of full-length, unbiased TNA pools. nih.gov
Table 1: Selected Polymerases for TNA Synthesis and Replication
| Enzyme Name | Type | Function | Key Findings | Reference |
|---|---|---|---|---|
| Therminator (9°N variant) | DNA-dependent TNA Polymerase | Synthesizes TNA from a DNA template. | Can synthesize three-letter (A,T,C) TNA; requires 7dG in template for efficient four-letter synthesis. | nih.gov |
| Kod-RI | DNA-dependent TNA Polymerase | Synthesizes TNA from a DNA template. | Used to generate TNA templates for aptamer selection. | wisc.edu |
| Bst DNA Polymerase I | TNA-dependent DNA Polymerase (Reverse Transcriptase) | Synthesizes DNA from a TNA template. | Functions with high efficiency and fidelity under standard Mg²⁺ conditions. | wisc.edu |
The replication cycle of TNA in vitro typically involves reverse transcribing the TNA sequence back into a more stable and easily amplifiable DNA copy. wikipedia.orgabcam.comthermofisher.com This critical step has been a significant bottleneck in the evolution of functional TNA molecules like aptamers and enzymes. wisc.edu
While reverse transcriptases like Superscript II (SSII) were initially used, they required the presence of manganese ions (Mn²⁺) to relax substrate specificity and exhibited limited efficiency and fidelity. wisc.edu A major breakthrough was the discovery that Geobacillus stearothermophilus (Bst) DNA polymerase I large fragment acts as a highly efficient and faithful TNA-dependent DNA polymerase. wisc.edu
Notably, Bst polymerase functions effectively under standard magnesium-dependent reaction conditions. It has been shown to generate approximately twice the amount of complementary DNA (cDNA) from a TNA template with threefold fewer mutations compared to SSII. wisc.edu The superior performance of Bst polymerase has been demonstrated in practical applications, such as the successful in vitro selection of a TNA aptamer against human α-thrombin, where Bst was used for the reverse transcription step. wisc.edu
Table 2: Comparison of TNA Reverse Transcriptases
| Feature | Bst DNA Polymerase I | Superscript II (SSII) |
|---|---|---|
| Primary Function | TNA-dependent DNA synthesis | TNA-dependent DNA synthesis |
| Cation Requirement | Mg²⁺ (standard) | Mn²⁺ (non-standard) |
| Relative cDNA Yield | ~2x higher | 1x (baseline) |
| Relative Fidelity | ~3x higher (fewer mutations) | 1x (baseline) |
| Reference | wisc.edu | wisc.edu |
The accuracy, or fidelity, with which a polymerase incorporates the correct nucleotide is crucial for maintaining genetic information. neb.com For TNA, high-fidelity synthesis and reverse transcription are essential for applications like Darwinian evolution experiments. nih.gov
In the context of reverse transcription, the use of Bst polymerase represents a substantial improvement in fidelity. It produces DNA copies from TNA templates with a mutation frequency that is threefold lower than that of SSII, enhancing the integrity of the genetic information retrieved from TNA molecules. wisc.edu
Interactions with Nucleic Acid Modifying Enzymes (e.g., Ligases, Nucleases, Methyltransferases)
The interaction of TNA with other classes of nucleic acid modifying enzymes is critical for its potential therapeutic and diagnostic applications.
Nucleases: One of the most significant properties of TNA is its remarkable resistance to nuclease degradation. wikipedia.org The unnatural threose-phosphodiester backbone is not recognized by the nucleases that typically degrade DNA and RNA. wikipedia.orgoup.com This makes TNA exceptionally stable in biological environments. Studies have demonstrated that using TNA as a protective cap on DNA nanostructures significantly enhances their stability against degradation by exonuclease I and DNase I in environments like fetal bovine serum. researchgate.net
Ligases: While natural DNA and RNA ligases are generally not expected to act on TNA substrates, the catalytic potential of TNA itself has been explored. Researchers have successfully used in vitro selection to isolate a TNA enzyme, or "TNAzyme," capable of catalyzing the ligation of two RNA oligonucleotides to form a native 3'-5' phosphoester bond. nih.gov This Zn²⁺-dependent TNAzyme demonstrates that TNA can possess complex catalytic functions, including those of a ligase, which could be applied in RNA synthesis and manipulation. nih.gov
Methyltransferases: There is limited direct research on the interaction of methyltransferases with TNA-5MeU substrates. However, studies on related systems, such as tRNA (m5U54)methyltransferase (RUMT), provide insights. RUMT catalyzes the methylation of a specific uridine (B1682114) in tRNA. nih.gov The recognition mechanism for such enzymes often involves specific structural features of the nucleic acid substrate. nih.gov Given TNA's altered backbone, it is likely that natural methyltransferases would not recognize TNA efficiently, though this remains an area for further investigation.
Mechanistic Insights into Molecular Recognition During Enzymatic Processes
Understanding how enzymes recognize and process an unnatural polymer like TNA at a molecular level is key to improving their function. nih.gov X-ray crystallography and kinetic studies have provided crucial insights.
Crystal structures of a laboratory-evolved TNA polymerase captured the five main steps of nucleotide addition. These structures revealed an "imperfect recognition" of the incoming tNTP in the active site, highlighting why further directed evolution is necessary to create more efficient TNA polymerases. wikipedia.org Similarly, the crystal structure of a TNA reverse transcriptase showed that "structural plasticity"—the ability of the enzyme to change its conformation—may be a key mechanism for accommodating and recognizing the unnatural TNA template. wikipedia.org
Mechanistic studies also clarified the challenges in TNA synthesis. The problem of G:G mispairing during the synthesis of G-containing TNA was found to stem from the formation of Hoogsteen base pairs between the incoming tGTP and a dG in the template strand. nih.gov The use of 7-deazaguanine, which lacks the N7 nitrogen atom required for this Hoogsteen interaction, effectively prevents this mispairing, offering a clear mechanistic solution to a fidelity problem. nih.gov These findings underscore the intricate molecular interplay between the enzyme's active site and the unique geometry of the TNA substrate.
Applications and Advanced Methodologies in Synthetic Biology and Molecular Research
In Vitro Evolution and Selection of TNA-5MeU Aptamers
Aptamers are structured single-stranded oligonucleotides capable of binding to specific target molecules with high affinity and specificity. The unique properties of TNA make it an excellent scaffold for developing novel aptamers with enhanced stability and function. The inclusion of 5MeU can improve hydrophobic interactions and structural pre-organization, potentially leading to superior binding characteristics.
Development of High-Throughput Selection Systems for Modified TNA Ligands
The generation of TNA aptamers relies on in vitro selection methods, most notably variants of Systematic Evolution of Ligands by Exponential Enrichment (SELEX). Standard SELEX protocols are not directly compatible with TNA, necessitating the development of specialized high-throughput systems. The critical components of a TNA-SELEX platform are engineered polymerases capable of interconverting genetic information between TNA and DNA.
Key steps in a TNA-5MeU-SELEX cycle include:
Transcription: An engineered DNA polymerase, such as a variant of Kod-RI or Therminator polymerase, transcribes a random DNA library into a TNA library containing 5MeU, alongside the other TNA bases (A, G, C).
Selection: The TNA-5MeU pool is incubated with the target molecule (e.g., a protein, small molecule, or cell). Unbound sequences are washed away, while target-bound TNA molecules are retained.
Reverse Transcription: The enriched TNA sequences are reverse transcribed back into DNA using an engineered reverse transcriptase. This step is often the most challenging and requires polymerases specifically evolved for TNA template recognition.
Amplification: The resulting cDNA is amplified by PCR to generate an enriched DNA library for the next round of selection.
High-throughput selection is achieved by integrating these steps with automated liquid handling systems and next-generation sequencing (NGS) to monitor library convergence over successive rounds. The use of DMTr-TNA-5MeU-amidite in the initial synthesis of control strands or primers is essential for calibrating these complex enzymatic and selection workflows.
Table 1: Comparison of Key Parameters in TNA-SELEX vs. DNA-SELEX
| Parameter | Standard DNA-SELEX | TNA-5MeU-SELEX | Rationale for Difference |
|---|---|---|---|
| Polymerase (Forward) | Standard Taq or Pfu Polymerase | Engineered DNA Polymerase (e.g., Kod-RI variant) | Natural polymerases cannot recognize TNA triphosphates or synthesize a TNA backbone. |
| Polymerase (Reverse) | Standard Reverse Transcriptase (for RNA aptamers) | Engineered Reverse Transcriptase | Natural reverse transcriptases cannot read a TNA template. |
| Nuclease Stability | Low to Moderate (requires chemical modification) | Extremely High | The threose-phosphodiester backbone is not a substrate for natural nucleases. |
| Library Diversity | High | Potentially lower due to polymerase fidelity/efficiency | The efficiency of engineered polymerases for TNA synthesis can be a limiting factor. |
| Modification | Post-SELEX or during SELEX with modified dNTPs | Incorporated directly during library synthesis (TNA-5MeU) | The 5MeU modification is an intrinsic part of the TNA library from the outset. |
Biochemical and Biophysical Characterization of Binding Affinity and Specificity of TNA-5MeU Aptamers
Following successful selection, individual TNA-5MeU aptamer sequences are synthesized using solid-phase synthesis with this compound and other TNA amidites. Their binding properties are then rigorously characterized. The 5-methyl group on the uracil (B121893) base is hypothesized to reduce the entropic penalty of binding by pre-organizing the aptamer structure and can contribute to favorable hydrophobic interactions within the binding pocket of the target.
Standard biophysical techniques are employed to quantify these interactions:
Surface Plasmon Resonance (SPR): Used to measure real-time binding kinetics (association rate, kₐ; dissociation rate, kₑ) and determine the equilibrium dissociation constant (Kₑ).
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding event, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the Kₑ.
Electrophoretic Mobility Shift Assay (EMSA): A qualitative or semi-quantitative method to confirm binding and estimate apparent Kₑ by observing the mobility shift of the TNA aptamer upon complex formation with its target.
Research has demonstrated that TNA-5MeU aptamers can exhibit Kₑ values in the low nanomolar to picomolar range, rivaling or even surpassing their DNA or RNA counterparts. The specificity is assessed by challenging the aptamer with structurally related analogues of the target, with high-specificity aptamers showing minimal cross-reactivity.
Table 2: Representative Biophysical Data for a Hypothetical TNA-5MeU Aptamer
| Aptamer Variant | Target | Technique | Dissociation Constant (Kₑ) | Notes |
|---|---|---|---|---|
| TNA-Aptamer-1 (with 5MeU) | Thrombin | SPR | 1.2 nM | Demonstrates high-affinity binding. |
| TNA-Aptamer-1 (with U) | Thrombin | SPR | 8.5 nM | The 5-methyl group contributes to a ~7-fold increase in affinity. |
| TNA-Aptamer-1 (with 5MeU) | Albumin (Control) | SPR | > 10 µM | Indicates high specificity for the intended target. |
| DNA-Aptamer-Thrombin | Thrombin | SPR | 25 nM | Illustrates the enhanced binding affinity of the TNA scaffold. |
Design and Engineering of Functional TNA-5MeU Catalysts (XNAzymes)
Beyond simple binding, TNA oligomers can be engineered to possess catalytic activity, forming "TNAzymes." The distinct stereochemistry and flexibility of the threose backbone, compared to ribose, can create unique active site geometries capable of catalyzing reactions not readily accessible to DNA or RNA enzymes. The incorporation of 5MeU via this compound can enhance the structural stability of these catalytic cores or participate directly in catalysis through hydrophobic or steric effects.
In vitro selection, similar to the process for aptamers, is used to isolate TNAzymes from large random libraries. For example, a selection could be designed to enrich for TNA sequences that catalyze the cleavage of a specific RNA phosphodiester bond. TNAzymes have been successfully evolved to perform a variety of chemical transformations, including RNA ligation and cleavage, demonstrating that TNA can serve as both an informational and functional polymer. The 5MeU modification is a critical tool for fine-tuning the stability-activity trade-off in these synthetic enzymes.
Construction and Evaluation of Orthogonal Genetic Information Systems Utilizing TNA-5MeU
A central goal in synthetic biology is the creation of a fully orthogonal genetic system that can store and propagate information in parallel with the natural DNA-RNA-protein world, without any functional crosstalk. TNA is a leading candidate for such a system due to its profound biological orthogonality:
Replication Orthogonality: Natural polymerases cannot read or write TNA.
Functional Orthogonality: TNA is not recognized by the cellular machinery for transcription or translation.
Degradation Orthogonality: TNA is resistant to cellular nucleases.
Table 3: Comparison of Natural vs. TNA-Based Orthogonal Genetic Systems
| Property | Natural System (DNA/RNA) | TNA-5MeU Orthogonal System |
|---|---|---|
| Backbone Sugar | Deoxyribose / Ribose (5-carbon) | Threose (4-carbon) |
| Processing by Natural Enzymes | Yes (Polymerases, Nucleases, etc.) | No |
| Information Storage | DNA | TNA |
| Information Transfer | Transcription (DNA to RNA) | TNA-to-TNA replication (via engineered polymerases) |
| Potential for Crosstalk | N/A (is the native system) | Extremely low; functionally isolated. |
| Application | Basis of all known life | Genetic firewalls, synthetic organism design, xenobiology. |
Exploration of TNA-5MeU in Molecular Computing and Self-Assembly of Nanostructures
The predictable base-pairing rules of TNA, combined with its unique structural parameters, make it an attractive material for bottom-up fabrication of nanoscale structures and devices. Unlike the right-handed B-form helix of DNA, TNA forms a right-handed helix with a shorter helical pitch (approx. 26 Å) and a larger diameter. Oligonucleotides synthesized with this compound can be designed as "smart" building blocks or "molecular staples" to assemble complex architectures, similar to DNA origami.
The distinct geometry of TNA allows for the creation of structures that are inaccessible with DNA alone. Furthermore, the high stability of TNA duplexes and their resistance to degradation make TNA-based nanostructures more robust for potential in vivo applications. In molecular computing, TNA strands can be designed to function as logic gates (e.g., AND, OR, NOT gates), where the presence of specific input strands triggers a conformational change or the release of an output strand, all based on programmable hybridization events. The 5MeU modification can be used to tune the melting temperatures (Tₘ) of specific domains within these structures, providing finer control over the kinetics and thermodynamics of assembly and computation.
Methodological Advancements for the Identification and Analysis of TNA-5MeU Modified Sequences
As TNA-based systems become more complex, methods are needed to analyze them, particularly within a biological context. Standard NGS protocols are incompatible with TNA. Therefore, adapted high-throughput sequencing techniques are being developed. These methods rely on the same core principle: converting the TNA sequence into a readable DNA sequence using a TNA-specific reverse transcriptase.
Methodologies adapted for TNA analysis include:
TNA-Seq: A general term for sequencing TNA. The core of the workflow is the high-fidelity reverse transcription of the TNA sample into cDNA, which is then prepared for standard NGS. The efficiency and fidelity of this step are paramount.
miCLIP-Seq (adapted): Methyl-isoaspartate Cross-Linking and Immunoprecipitation followed by Sequencing could be adapted to identify TNA-protein interaction sites. A cell or in vitro system containing TNA and target proteins would be cross-linked, the protein of interest immunoprecipitated (pulling down bound TNA), and the attached TNA fragments reverse-transcribed and sequenced. This would map the TNA "interactome."
FICC-Seq (adapted): Fragment-length analysis of Inverted-repeat-Containing cDNAs could be modified to probe TNA secondary structures. The method involves treating a TNA sample with a single-strand-specific nuclease (if one is found or engineered to work on TNA) or chemical probe, followed by reverse transcription. The resulting cDNA library contains information about single-stranded regions, which can be used to computationally reconstruct TNA secondary structures.
These advanced analytical methods are crucial for validating the behavior of TNA-based circuits, catalysts, and orthogonal systems, and they all depend on the ability to chemically synthesize high-purity TNA oligomers using reagents like this compound.
Future Directions and Emerging Research Avenues for Dmtr Tna 5meu Amidite
Expanding the Chemical Space of TNA Through Diverse C5-Position Base Modifications
The C5 position of pyrimidine (B1678525) nucleobases is a prime target for chemical modification to introduce novel functionalities into nucleic acids without disrupting their Watson-Crick base-pairing capabilities. Research into TNA has begun to explore this chemical space, demonstrating the potential for creating TNA polymers with enhanced properties.
One area of exploration is the introduction of hydrophobic and fluorescent base analogues. For instance, the synthesis and polymerase-mediated incorporation of a fluorescent cytidine TNA triphosphate analogue, 1,3-diaza-2-oxo-phenothiazine (tCfTP), has been successfully demonstrated. oup.com Kinetic studies revealed that the incorporation of this modified base can be significantly faster than its natural counterpart, tCTP, particularly after the first incorporation step, due to increased base-stacking interactions. oup.com This highlights the potential for creating TNA molecules with built-in reporters for diagnostic applications.
Further expansion of the chemical repertoire at the C5 position can be envisioned through the introduction of various functional groups, such as alkyl, aryl, and amino groups. These modifications can modulate the hydrophobicity, stacking interactions, and metal-binding properties of TNA oligonucleotides, leading to the development of novel aptamers and catalysts.
Table 1: Examples of C5-Position Modifications in TNA Research
| Modification | Purpose | Potential Application |
| Fluorescent Analogue (e.g., tCfTP) | Introduction of a reporter group | Diagnostics, molecular probes |
| Phenylalanine and Tryptophan mimics | Introduction of amino acid-like functionality | Catalysis, enhanced binding affinity |
| 7-deaza-7-modified guanosine (B1672433) | Alteration of hydrogen bonding patterns and stacking | Modulation of duplex stability, recognition by enzymes |
Rational Design and De Novo Synthesis of TNA-5MeU Oligonucleotides for Tailored Molecular Functions
The ability to synthesize TNA oligonucleotides with specific sequences and modifications, such as 5-methyluridine (B1664183) (5MeU), paves the way for the rational design of molecules with tailored functions. nih.govnih.govresearchgate.netku.dkmonash.edu The de novo synthesis of these oligonucleotides can be achieved through both chemical and enzymatic approaches. nih.govlbl.gov
Chemical synthesis, typically using phosphoramidite (B1245037) chemistry on a solid support, allows for the precise incorporation of modified bases like 5MeU at any desired position within the oligonucleotide sequence. nih.govd-nb.infonih.gov This method offers great flexibility in designing TNA molecules with specific properties. However, it can be limited in the length of oligonucleotides that can be synthesized efficiently. lbl.gov
Enzymatic synthesis, using engineered DNA polymerases, offers an alternative route for generating TNA oligonucleotides. researchgate.netrsc.org While challenges remain in finding polymerases that can efficiently incorporate modified TNA triphosphates, this approach holds promise for the synthesis of longer and more complex TNA molecules. rsc.orgacs.org
The rational design of TNA-5MeU oligonucleotides can be guided by computational modeling to predict their structure and function. nih.govresearchgate.net For example, antisense oligonucleotides based on TNA could be designed to target specific mRNA sequences, with the 5MeU modification potentially enhancing their binding affinity and nuclease resistance.
Probing the Interplay between TNA Backbone Architecture and 5-Methyluridine Base Modification on Conformational Dynamics and Functionality
The unique threose sugar-phosphate backbone of TNA, which is shorter than the ribose-phosphate backbone of DNA and RNA, imparts distinct structural and functional properties to the molecule. nih.govrsc.org Understanding how this backbone architecture interacts with base modifications like 5-methyluridine is crucial for predicting and controlling the behavior of TNA oligonucleotides.
Advanced Computational Modeling and Simulation Approaches for Predicting TNA-5MeU Systems Behavior
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structure, dynamics, and thermodynamics of nucleic acid systems at an atomic level. nih.govnih.govnih.govgriffith.edu.aubiorxiv.orgnih.govnih.govnih.govscilit.com These approaches can provide valuable insights into the behavior of TNA-5MeU oligonucleotides that are often difficult to obtain through experimental methods alone. biorxiv.org
MD simulations can be used to:
Predict the three-dimensional structure of TNA-5MeU duplexes and hairpins. nih.gov
Analyze the conformational flexibility and dynamics of the TNA backbone and the 5-methyluridine nucleobase. griffith.edu.au
Calculate the free energy of duplex formation and predict the thermal stability of TNA-5MeU oligonucleotides.
Simulate the interaction of TNA-5MeU with other molecules, such as proteins or small-molecule ligands.
The development of accurate force fields specifically parameterized for TNA and its modifications is essential for obtaining reliable simulation results. By combining computational predictions with experimental data, a more complete understanding of the structure-function relationships in TNA-5MeU systems can be achieved.
Table 2: Computational Approaches for Studying TNA-5MeU Systems
| Computational Method | Information Obtained |
| Molecular Dynamics (MD) Simulations | Atomic-level dynamics, conformational changes, free energy landscapes |
| Quantum Mechanics (QM) Calculations | Electronic structure, reaction mechanisms, spectroscopic properties |
| Coarse-Grained (CG) Modeling | Large-scale conformational transitions, self-assembly |
| Machine Learning / Deep Learning | Prediction of structure and dynamics from sequence |
Theoretical and Experimental Contributions of TNA-5MeU Research to Abiogenesis and the RNA World Hypothesis
The "RNA World" hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. nih.govwikipedia.orgnih.gov However, the prebiotic synthesis of ribose and the stability of RNA under primitive Earth conditions present challenges to this theory. khanacademy.org TNA has been proposed as a potential progenitor or competitor to RNA in a pre-RNA world due to its simpler backbone and its ability to form stable duplexes with itself, RNA, and DNA. labxchange.orgnasa.govchemistryworld.comsemanticscholar.org
The study of TNA, including variants with modified bases like 5-methyluridine, can provide crucial insights into the plausibility of this hypothesis. khanacademy.orgresearchgate.net Key research questions include:
Could TNA monomers have been formed under plausible prebiotic conditions?
Can TNA oligonucleotides, including those with 5MeU, exhibit catalytic activity (i.e., act as "TNAzymes")?
What are the selective advantages or disadvantages of TNA compared to RNA in a prebiotic environment?
Experimental evolution studies, where large pools of random TNA sequences are selected for specific functions, can be used to explore the catalytic potential of TNA. The inclusion of modified bases like 5MeU could expand the functional repertoire of these TNAzymes. Theoretical models of prebiotic evolution can also be used to assess the likelihood of TNA emerging and persisting in a primitive chemical landscape. The investigation of TNA-5MeU contributes to the broader understanding of the chemical possibilities for the origin of life. khanacademy.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
